molecular formula C19H24N2O2S B2602059 N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034607-24-2

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2602059
CAS No.: 2034607-24-2
M. Wt: 344.47
InChI Key: HTNCWEMUOSVYOE-UHFFFAOYSA-N
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Description

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.47. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

Piperidine derivatives, including various benzamide and piperazine compounds, have been extensively studied for their pharmacokinetic profiles. These studies often involve examining how these compounds are absorbed, distributed, metabolized, and excreted in the body. For instance, the disposition and metabolism of benzamide derivatives have been characterized, showing extensive metabolism with principal routes involving oxidation and subsequent rearrangement or conjugation processes (Renzulli et al., 2011).

Pharmacodynamics and Mechanism of Action

Research into the pharmacodynamics of piperidine and benzamide derivatives often focuses on their interactions with specific receptors or enzymes in the body, which underpin their therapeutic effects. For example, certain piperidine derivatives are explored for their ability to antagonize orexin receptors, which may have implications for treating insomnia and other sleep disorders (Renzulli et al., 2011).

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-19(18-11-15-3-1-2-4-17(15)24-18)20-12-14-5-8-21(9-6-14)16-7-10-23-13-16/h1-4,11,14,16H,5-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNCWEMUOSVYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.